methyl 3-[(4-aminophenyl)sulfanyl]propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-aminophenyl)sulfanyl]propanoate typically involves the reaction of 4-aminothiophenol with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol group to the acrylate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(4-aminophenyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active sulfanyl compound, which can then interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate
- Methyl 3-[(4-hydroxyphenyl)sulfanyl]propanoate
- Methyl 3-[(4-methylphenyl)sulfanyl]propanoate
Uniqueness
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate is unique due to the presence of the amino group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
CAS No. |
131042-40-5 |
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Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 3-(4-aminophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3 |
InChI Key |
QAVHLDCADYZYKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=CC=C(C=C1)N |
Purity |
95 |
Origin of Product |
United States |
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